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Beyond Biotin: A Guide to Modern Affinity
Protein Purification Systems
The biotin-streptavidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁴ M), has long

been a cornerstone of protein purification and detection. However, the very strength of this

bond necessitates harsh, denaturing conditions for elution, which can compromise the structure

and function of the target protein. This guide provides a comparative overview of leading

alternatives, offering researchers a range of options with gentler elution conditions, high

specificity, and excellent yields.

We will explore the mechanisms, performance data, and protocols for several popular affinity

tag systems: the Strep-tag, Polyhistidine-tag (His-tag), HaloTag, SNAP-tag, and the

SpyTag/SpyCatcher system. Each offers unique advantages, making them suitable for different

applications and protein types.

Strep-tag® System
The Strep-tag system is based on the high-affinity binding of a short peptide tag (Strep-tag II:

WSHPQFEK) to a specially engineered streptavidin, called Strep-Tactin®.[1] A key advantage

is the competitive and gentle elution using low concentrations of desthiobiotin, a biotin analog,

which preserves the protein's native state and bioactivity.[1]
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The Strep-tag II peptide binds to the biotin-binding pocket of the Strep-Tactin® resin. Because

this interaction is reversible, the bound protein can be eluted under physiological buffers by

introducing desthiobiotin, which has a slightly lower affinity for the binding pocket and displaces

the tagged protein. The Twin-Strep-tag®, which consists of two Strep-tag II motifs connected by

a linker, offers even higher binding affinity, approaching the picomolar range, making it ideal for

capturing low-abundance proteins.[1][2]
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Strep-tag® purification workflow.

Polyhistidine-tag (His-tag) System
The His-tag is the most widely used affinity tag due to its small size (typically 6-10 histidine

residues), low immunogenicity, and versatility under both native and denaturing conditions.[3]

The purification is based on immobilized metal affinity chromatography (IMAC), where the

histidine residues coordinate with chelated transition metal ions, most commonly Nickel (Ni²⁺)

or Cobalt (Co²⁺).[4]

Mechanism of Action
The imidazole side chains of the histidine residues in the tag form coordination bonds with the

immobilized metal ions on the IMAC resin.[5] Non-specifically bound proteins are removed with

wash buffers containing a low concentration of imidazole. The His-tagged protein is then eluted
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by increasing the concentration of imidazole, which competes for binding to the metal ions, or

by lowering the pH to protonate the histidine residues, disrupting the coordination.[1][4] While

effective, His-tag purification can suffer from co-purification of host proteins with intrinsic

histidine patches and potential metal ion leaching.[3][6]
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His-tag purification workflow.

Covalent Tag Systems: HaloTag® and SNAP-tag®
HaloTag and SNAP-tag systems offer an alternative based on the formation of a highly specific

and irreversible covalent bond between the tag and a ligand-conjugated resin. This strong

linkage allows for extremely stringent washing steps, resulting in very high purity. Elution is

achieved by proteolytic cleavage at a specific site engineered between the target protein and

the tag.

Mechanism of Action
HaloTag®: This 33 kDa tag is a modified haloalkane dehalogenase that forms a covalent

bond with a chloroalkane linker attached to the purification resin.[7][8]

SNAP-tag®: This 20 kDa tag is derived from human O⁶-alkylguanine-DNA-alkyltransferase

(hAGT) and covalently reacts with O⁶-benzylguanine (BG) derivatives immobilized on the
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resin.[9][10]

For both systems, after the fusion protein is irreversibly captured and contaminants are washed

away, a site-specific protease (like TEV protease) is added to cleave the target protein from the

resin-bound tag.[7][11]
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General workflow for covalent tag purification.

SpyTag/SpyCatcher System
This unique system is based on technology derived from a protein of Streptococcus pyogenes.

[12] It involves two separate components: a short 13-amino-acid peptide (SpyTag) and its

larger protein partner (SpyCatcher, ~12 kDa). When mixed, they spontaneously form an
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irreversible isopeptide covalent bond.[13] For purification, a non-reactive version of

SpyCatcher, known as SpyDock, can be immobilized on a resin to reversibly capture SpyTag-

fused proteins.[13][14]

Mechanism of Action
SpyTag-fused proteins in a cell lysate are loaded onto a column containing immobilized

SpyDock. The SpyTag binds non-covalently but with high affinity to the SpyDock. After washing

away contaminants, the target protein is eluted using a competitive agent like imidazole.[13]

This system combines high specificity with reversible binding, enabling purification under gentle

conditions.
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SpyTag/SpyDock purification workflow.

Performance Comparison
The choice of a purification system depends on the specific requirements of the downstream

application, including the need for protein activity, purity, yield, and the nature of the expressed

protein.
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Experimental Protocols
General Affinity Chromatography Workflow

Resin Equilibration: Equilibrate the affinity resin with a binding buffer to prepare it for protein

capture. This typically involves washing the resin to remove storage solutions and to adjust

the pH and ionic strength.

Sample Loading: Apply the clarified cell lysate containing the tagged protein of interest to the

equilibrated resin. This can be done in a column (gravity-flow or FPLC) or in a batch format.

Incubation: Allow the tagged protein to bind to the resin. Incubation time can vary from

minutes to hours depending on the affinity of the tag.

Washing: Wash the resin with several volumes of wash buffer to remove non-specifically

bound proteins and other contaminants. For His-tag systems, a low concentration of

imidazole is often included in the wash buffer.[17] For covalent systems, very stringent wash

conditions can be used.[11]

Elution: Release the target protein from the resin using a specific elution buffer. The method

depends on the system (e.g., competitive ligand, pH change, or protease cleavage).

Analysis: Collect the eluted fractions and analyze them for purity (e.g., via SDS-PAGE) and

concentration (e.g., Bradford assay or A280).

Example Protocol: Strep-tag® II Purification (Gravity
Flow)

Column Preparation: Add 1 ml of Strep-Tactin® resin slurry to a gravity-flow column. Allow

the storage buffer to drain.
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Equilibration: Equilibrate the resin by washing with 3 column volumes (CV) of Wash Buffer

(e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0).

Sample Application: Apply the clarified cell lysate containing the Strep-tag® fusion protein to

the column. Allow it to flow through by gravity. Re-apply the flow-through to maximize binding

if needed.

Washing: Wash the column with 5-10 CV of Wash Buffer to remove all unbound proteins.

Monitor the A280 of the flow-through until it returns to baseline.

Elution: Add 2-3 CV of Elution Buffer (Wash Buffer supplemented with 2.5 mM desthiobiotin).

Collect the eluate in fractions.

Regeneration (Optional): Regenerate the column by washing with 3 CV of 1 mM HABA

solution followed by 5 CV of Wash Buffer.

Example Protocol: His-tag Purification under Native
Conditions

Resin Preparation: Prepare a slurry of Ni-NTA agarose resin. Add 1 ml of the 50% slurry to a

column.[18]

Equilibration: Equilibrate the resin with 5 CV of Binding Buffer (e.g., 50 mM NaH₂PO₄, 300

mM NaCl, 10 mM imidazole, pH 8.0).[17]

Sample Application: Load the clarified lysate onto the column.

Washing: Wash the resin with 10 CV of Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl,

20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[17]

Elution: Elute the His-tagged protein with 5 CV of Elution Buffer (e.g., 50 mM NaH₂PO₄, 300

mM NaCl, 250 mM imidazole, pH 8.0).[17] Collect fractions and analyze.

Example Protocol: HaloTag® Purification with TEV
Cleavage

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://home.sandiego.edu/~josephprovost/His%20tag%20Purification%20Protocol.pdf
https://protenova.com/relays/download/?file=/files/libs/458/201803191011166846.pdf
https://protenova.com/relays/download/?file=/files/libs/458/201803191011166846.pdf
https://protenova.com/relays/download/?file=/files/libs/458/201803191011166846.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resin Equilibration: Equilibrate 1 ml of HaloLink™ Resin slurry in a column with 2 CV of

HaloTag® Purification Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[19]

Sample Application: Add the clarified cell lysate to the equilibrated resin and incubate for 90

minutes at room temperature with gentle mixing to allow for covalent capture.[19]

Washing: Wash the resin extensively. A typical procedure involves washing three times with

5 ml of Purification Buffer, mixing for 10 minutes each time.[19]

On-Resin Cleavage: Add TEV Protease (in Purification Buffer) to the resin. Incubate for 2

hours at room temperature (or overnight at 4°C) to cleave the target protein from the

HaloTag®.

Elution: Collect the eluate, which contains the purified target protein. The TEV protease

(often His-tagged) can be subsequently removed by passing the eluate through a HisLink™

resin.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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